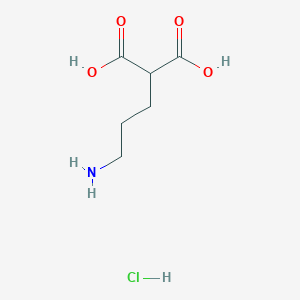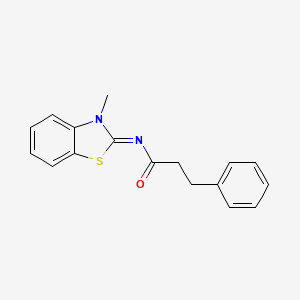
N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name provides a systematic way of naming chemical substances, allowing the compound’s structure to be determined from its name . The molecular formula indicates the types and numbers of atoms present in a single molecule of the compound, while the structural formula shows how these atoms are connected .
Molecular Structure Analysis
Molecular structure analysis involves determining the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. Information about the reactivity of the compound can be obtained from the literature or predicted based on its structure and the known reactivity of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can often be predicted based on the compound’s structure and are typically confirmed by experimental measurements .Scientific Research Applications
Therapeutic Potential of Benzothiazoles
Benzothiazoles, the core structure in N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide, have been identified as versatile scaffolds in pharmaceutical applications. The structurally simple 2-arylbenzothiazoles are potential antitumor agents, showcasing broad-spectrum activities including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. This versatile nature has sparked significant interest in benzothiazoles as chemotherapeutic agents, especially in cancer treatment, highlighting their increasing importance in drug discovery. The structural simplicity and ease of synthesis offer opportunities for developing chemical libraries that could aid in discovering new therapeutic entities (Kamal et al., 2015).
Structural Activity Relationship of Benzothiazoles
The unique methine center in benzothiazole derivatives contributes to their diverse biological activities. Benzothiazole moieties and derivatives exhibit a variety of pharmacological actions, such as antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, and anthelmintic activities. The structural variations, especially substitutions at the C-2 carbon atom and C-6, significantly influence the biological activities, making benzothiazole a key moiety in medicinal chemistry (Bhat & Belagali, 2020).
Advancements in Pharmacological Activities of Benzothiazoles
The benzothiazole nucleus is central to many biologically active compounds, with a variety of therapeutic activities including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The structure of significant drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole is based on the benzothiazole skeleton, underscoring the importance of benzothiazoles in current pharmacological research (Sumit, Kumar & Mishra, 2020).
Structural Modifications and Applications
Structural Modifications as Chemotherapeutics
Recent advancements emphasize the importance of 2-arylbenzothiazoles and their conjugates in developing antitumor agents. These derivatives have shown promising results in preclinical and clinical studies, particularly in cancer therapy. The research indicates a need for comprehensive toxicity characterization to ensure their safe application as drugs. The ongoing development of benzothiazole-based compounds offers valuable insights for future drug design and highlights their potential in cancer chemotherapy (Ahmed et al., 2012).
Current Trends in Drug Discovery
Benzothiazole derivatives have been the focus of extensive research due to their therapeutic potential across a wide range of diseases. Recent patent reviews showcase the invention of benzothiazole derivatives targeting various diseases, including metabolic diseases, cancer, inflammation, and neurodegeneration. These derivatives are being explored for their potential to progress to market, provided they demonstrate selectivity and in vivo efficacy (Law & Yeong, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-19-14-9-5-6-10-15(14)21-17(19)18-16(20)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZDXTQLTAROOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

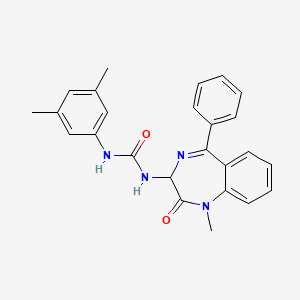
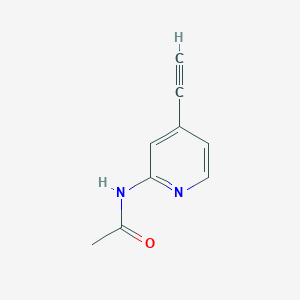
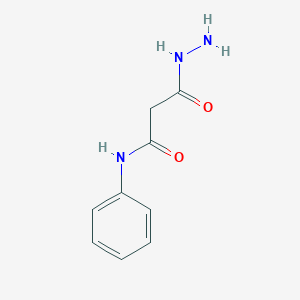

![[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride](/img/structure/B2402096.png)
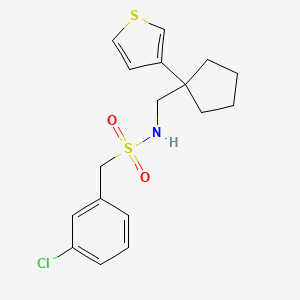
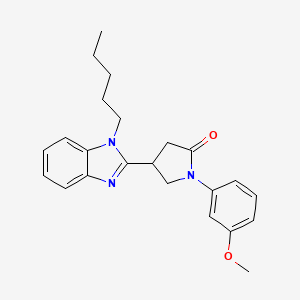
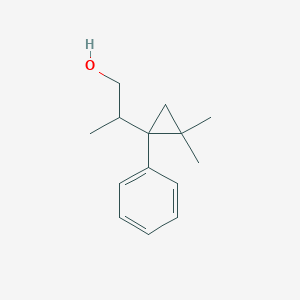
![N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide](/img/structure/B2402103.png)

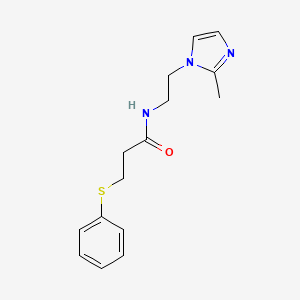

![N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2402108.png)
